Digalactosyldiacylglycerol

Overview

Description

Digalactosyldiacylglycerol (DGDG) is a significant membrane lipid present in oxygenic photosynthetic organisms. It plays a crucial role in the structure and function of thylakoid membranes, which are integral to the process of photosynthesis. This lipid is known for its involvement in various cellular processes, particularly under stress conditions like phosphate limitation, highlighting its adaptability and essential function in plant and cyanobacterial physiology (Awai et al., 2007).

Synthesis Analysis

DGDG synthesis involves specific synthase enzymes that catalyze the addition of galactose moieties to monogalactosyldiacylglycerol (MGDG), leading to the formation of DGDG. Notable advances in understanding this process have been achieved through genetic and biochemical analyses, revealing that non-plant-type DGDG synthase genes play a pivotal role in DGDG production in various organisms, including cyanobacteria and marine dinoflagellates (Inuki et al., 2017).

Molecular Structure Analysis

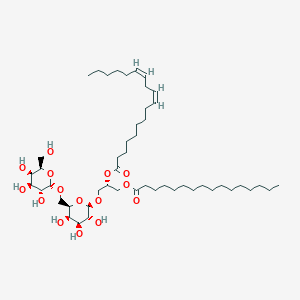

The molecular structure of DGDG has been elucidated through high-resolution techniques like NMR spectroscopy. Studies have determined that DGDG consists of a diacylglycerol backbone with two galactose molecules attached via a galactose-galactose α(1→6) linkage and a galactose-glycerol β-linkage. This intricate molecular arrangement plays a fundamental role in its functional properties and interaction with other membrane components (Hauksson et al., 1995).

Chemical Reactions and Properties

DGDG participates in various chemical reactions within cellular membranes, impacting the fluidity and phase behavior of lipid bilayers. Its synthesis and incorporation into membranes are responsive to environmental cues, such as light intensity and nutrient availability, modulating the membrane's physical properties to adapt to changing conditions. The interaction of DGDG with proteins, particularly in photosynthetic complexes, is crucial for optimal photosynthetic efficiency and stress response mechanisms (Maida & Awai, 2016).

Physical Properties Analysis

The physical properties of DGDG, such as its phase behavior and interaction with water, have been studied using techniques like neutron diffraction. These studies reveal that DGDG forms tightly packed bilayer structures, contributing to the stability and functionality of photosynthetic membranes. The arrangement of galactose moieties at the bilayer surface is critical for the interaction with surrounding water molecules, affecting the bilayer's hydration and overall membrane dynamics (McDaniel, 1988).

Chemical Properties Analysis

The chemical behavior of DGDG, including its reactivity and interactions with other lipids and membrane components, is central to its function in membrane architecture and plant stress responses. Studies have shown that DGDG can modulate the activity of membrane-bound enzymes and interact with other lipids to maintain membrane integrity under stress conditions. The balance between DGDG and other galactolipids is crucial for maintaining the optimal environment for photosynthetic and other membrane-associated proteins (Tanaka et al., 2005).

Scientific Research Applications

Photosynthetic Growth and Phosphate Limitation : DGDG is crucial for photosynthetic growth, especially under phosphate-limited conditions, as seen in studies with Synechocystis sp. PCC6803. It suggests that DGDG may be necessary in natural niches of cyanobacteria under similar conditions (Awai et al., 2007).

Structure and Potential Industrial Use : DGDG from oats forms a lamellar liquid crystalline phase with water, indicating potential applications in cosmetics and pharmaceuticals. Structural analysis via NMR spectroscopy has provided insights into its molecular configuration (Hauksson et al., 1995).

Sensitivity to High Light Stress : Lack of DGDG increases the sensitivity of Synechocystis sp. PCC 6803 to high light stress, implying its protective role in photosynthesis and the photosynthetic repair cycle (Mizusawa et al., 2009).

Pharmacokinetics and Tissue Distribution : Studies on the fate of intravenously administered galactolipids, including DGDG, in rats have provided insights into their potential as drug carriers. This research shows the rapid plasma clearance and significant uptake by the liver (Blom et al., 1996).

Thermotolerance in Synechocystis sp. PCC 6803 : DGDG deficiency affects photosynthesis at high temperatures, indicating its role in cellular thermotolerance. This is particularly relevant for understanding temperature stress on photosynthetic organisms (Mizusawa et al., 2009).

Membrane Organization in Etioplasts : DGDG is essential for the formation of internal membrane systems in Arabidopsis etioplasts, a precursor to chloroplasts, affecting pigment biosynthesis and pigment-protein complex organization (Fujii et al., 2018).

Anti-Inflammatory Effects : A study identified a glycolipid in oats, DGDG-monoestolide, which demonstrated significant anti-inflammatory effects, suggesting potential therapeutic applications (Yamada et al., 2022).

Future Directions

DGDG is essential for the organization of the membrane structure in etioplasts . It is also required for better photosynthetic growth of Synechocystis sp. PCC6803 under phosphate limitation . These findings suggest that DGDG may have potential applications in improving photosynthetic efficiency and plant growth under nutrient-limited conditions.

properties

IUPAC Name |

[(2S)-1-hexadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H88O15/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-41(52)62-37(34-59-40(51)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)35-60-48-47(58)45(56)43(54)39(64-48)36-61-49-46(57)44(55)42(53)38(33-50)63-49/h11,13,17-18,37-39,42-50,53-58H,3-10,12,14-16,19-36H2,1-2H3/b13-11-,18-17-/t37-,38-,39-,42+,43+,44+,45+,46-,47-,48-,49+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXMUPATKGLZAP-DXLAUQRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H88O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201103106 | |

| Record name | (2S)-3-[(1-Oxohexadecyl)oxy]-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl 6-O-α-D-galactopyranosyl-β-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201103106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

917.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145033-48-3 | |

| Record name | (2S)-3-[(1-Oxohexadecyl)oxy]-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl 6-O-α-D-galactopyranosyl-β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145033-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-3-[(1-Oxohexadecyl)oxy]-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl 6-O-α-D-galactopyranosyl-β-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201103106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.